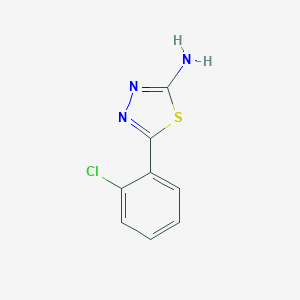

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Description

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2-chlorophenyl group at position 5 and an amine group at position 2. With the molecular formula C₈H₆ClN₃S and a molecular weight of 211.67 g/mol, it is part of a broader class of 1,3,4-thiadiazole derivatives known for their diverse pharmacological activities, including anticancer, anticonvulsant, and antifungal properties . The compound’s structure has been characterized by spectral methods (IR, NMR) and is commercially available with high purity (≥95%) . Thiadiazoles are valued for their stability, synthetic versatility, and ability to interact with biological targets via hydrogen bonding and π-π stacking .

Properties

IUPAC Name |

5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3S/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSGNHRIXMYPIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(S2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339178 | |

| Record name | 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828-81-9 | |

| Record name | 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization via Thioamide Intermediate

All methods converge on the formation of a thioamide intermediate (RCONHNHCSNH₂), which undergoes intramolecular cyclization. In the presence of PCl₅ or PPE, dehydration generates the thiadiazole ring.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiadiazole derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine has shown promising anticancer properties. Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells. For instance, one study reported that certain derivatives exhibited IC50 values as low as 0.28 µg/mL against MCF-7 cells, indicating potent growth inhibitory activity through mechanisms such as cell cycle arrest at the G2/M phase .

Antimicrobial Properties

This compound also exhibits antimicrobial and antifungal activities. Its derivatives have been evaluated for their effectiveness against a range of pathogens, making them candidates for drug development . For example, a study highlighted the synthesis of novel 5-substituted-1,3,4-thiadiazole derivatives that demonstrated significant antibacterial activity against various strains .

Mechanism of Action

The primary mechanism of action involves the inhibition of carbonic anhydrase enzymes. This interaction can disrupt pH regulation and CO2 transport in cells, potentially leading to altered cellular metabolism and signaling pathways . The compound's ability to modulate calcium ion signaling further supports its role in influencing cellular processes.

Agricultural Applications

Pesticidal Activity

this compound derivatives have been investigated for their potential as agrochemicals. Studies have shown that certain derivatives possess antiviral properties against plant viruses such as Tobacco Mosaic Virus (TMV), indicating their utility in agricultural pest management . The development of chiral variants has also been explored to enhance efficacy against specific pathogens.

Material Science

Synthesis of New Materials

In addition to biological applications, this compound serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structural features allow for modifications that can lead to materials with specific properties suitable for various industrial applications . The synthesis pathways often involve oxidation and substitution reactions that yield a variety of functionalized thiadiazoles.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. It is known to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes . The compound’s ability to interact with these targets is due to its unique structure, which allows it to bind effectively and modulate their activity.

Comparison with Similar Compounds

Substituent Position and Halogen Variations

The position and nature of substituents significantly influence bioactivity. Key comparisons include:

Structural Insights :

Anticancer Activity

Thiadiazoles with aryl substituents exhibit notable anticancer effects. Comparative

Mechanistic Insights :

Anticonvulsant Activity

Thiadiazoles with dual chloro-substituents or alkoxy chains show promise in seizure models:

Molecular Docking and ADME Profiles

- Thymidylate Synthase Binding : 4-Chlorophenyl derivatives () showed stronger hydrogen bonding (e.g., with Arg 49) than 2-Cl analogs .

Biological Activity

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHClNS and is characterized by the presence of a thiadiazole ring substituted with a chlorophenyl group. The compound exhibits properties that facilitate interactions with various biological targets, particularly enzymes.

Target Enzyme: Carbonic Anhydrase II

The primary mechanism of action of this compound involves its interaction with carbonic anhydrase II (CA II). This enzyme catalyzes the reversible hydration of carbon dioxide and plays a crucial role in maintaining acid-base balance in biological systems. The compound acts as an inhibitor of CA II, leading to alterations in pH regulation and CO transport within cells .

Biochemical Pathways

The inhibition of CA II by this compound can significantly impact several physiological processes, including:

- Cellular Metabolism : Modulation of metabolic pathways linked to CO transport.

- Cell Signaling : Interference with calcium ion signaling pathways that are vital for various cellular functions.

Biological Activities

This compound has demonstrated a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives containing the thiadiazole moiety exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported range from 20 to 28 μg/mL .

- Anticancer Activity : This compound has shown promising results in inhibiting the growth of cancer cell lines. For instance:

- Antifungal Activity : It also exhibits antifungal properties against pathogens like Candida albicans, further expanding its therapeutic potential .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound derivatives on various cancer cell lines. The results indicated that these compounds could effectively inhibit cell proliferation through mechanisms involving apoptosis induction and modulation of gene expression related to tumor growth .

Dosage Effects and Toxicity

The effects of this compound are dose-dependent. At lower concentrations, it exhibits minimal toxicity; however, higher doses can lead to adverse effects such as liver and kidney damage. This highlights the importance of careful dosage regulation in therapeutic applications.

Q & A

Q. Advanced Insight :

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., –Cl, –NO2) at the phenyl ring improve bioactivity by enhancing electrophilicity.

- Contradictions in Data : Discrepancies in inhibition percentages (e.g., 60% vs. 95%) may arise from assay conditions (e.g., pH, solvent) or purity. Validate via HPLC and dose-response curves .

How can computational methods complement experimental data in studying thiadiazole reactivity?

Advanced Research Question

- DFT Calculations : Predict frontier molecular orbitals (FMOs) to identify reactive sites for electrophilic substitution.

- Molecular Docking : Screen against target proteins (e.g., T. cruzi enzymes) to prioritize synthetic targets .

- MD Simulations : Assess stability of hydrogen-bonded networks observed in crystallography .

Advanced Research Question

- Reproducibility Checks : Standardize reagents (e.g., POCl3 purity) and reaction setup (reflux vs. microwave) .

- Analytical Triangulation : Cross-validate using LC-MS, NMR, and SC-XRD to confirm compound identity .

- Meta-Analysis : Compare data across studies, adjusting for variables like solvent polarity or incubation time .

How do intermolecular interactions influence the physicochemical properties of this compound?

Advanced Research Question

- Solubility : Hydrogen bonding with polar solvents (e.g., DMSO) enhances solubility but may reduce membrane permeability.

- Thermal Stability : Strong N–H⋯N networks increase melting points (e.g., 210–220°C for crystalline analogs) .

- Table 2 : Interaction Effects in Selected Derivatives

| Interaction Type | Impact on Property | Example |

|---|---|---|

| N–H⋯N Hydrogen Bonds | Stabilizes crystal lattice | Chains along b-axis in |

| π-π Stacking | Enhances crystallinity | Observed in nitro-substituted derivatives |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.